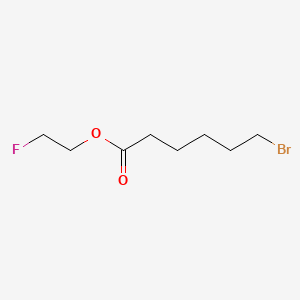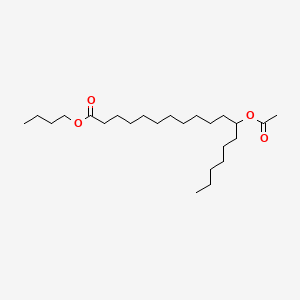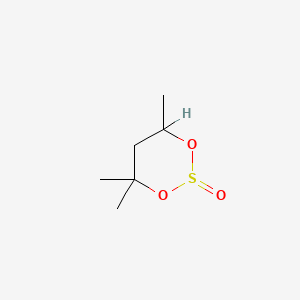
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide is an organic compound with the molecular formula C6H12O3S. It is known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of a dioxathiane ring, which includes sulfur and oxygen atoms, and three methyl groups attached to the ring structure .
Métodos De Preparación
The synthesis of 1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide involves several steps and specific reaction conditions. One common method includes the reaction of 4,4,6-trimethyl-1,3,2-dioxathiane with an oxidizing agent to introduce the oxide group. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure high yield and purity .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with high purity .
Análisis De Reacciones Químicas
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways. Its ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparación Con Compuestos Similares
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide can be compared with other similar compounds, such as:
1,3,2-Dioxathiolane, 2-oxide: Similar in structure but lacks the trimethyl groups, leading to different reactivity and applications.
4,5,6-Trimethyl-1,3,2-dioxathiane 2-oxide: Another closely related compound with slight variations in the position of methyl groups.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of the oxide group, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
4727-95-1 |
|---|---|
Fórmula molecular |
C6H12O3S |
Peso molecular |
164.22 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C6H12O3S/c1-5-4-6(2,3)9-10(7)8-5/h5H,4H2,1-3H3 |
Clave InChI |
BDZTUIYOUUDAFO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OS(=O)O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



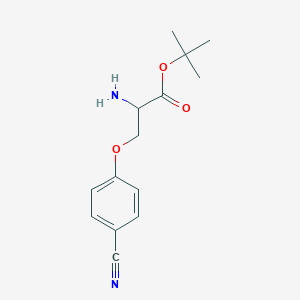
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)
![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)

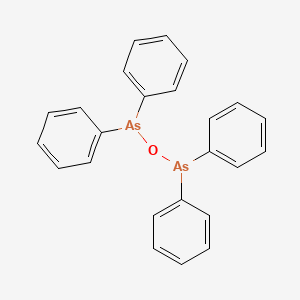
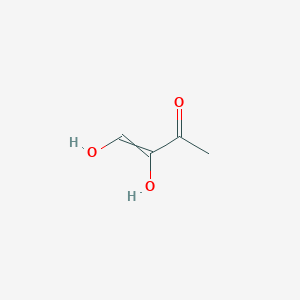
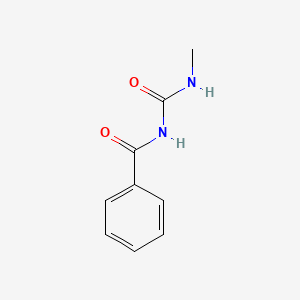

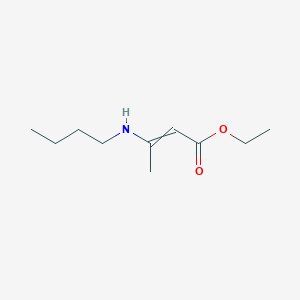
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

